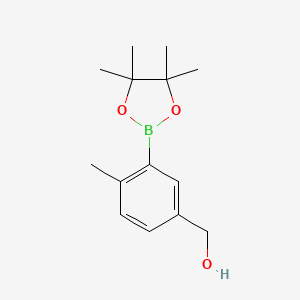

![molecular formula C8H8BrNO B2455190 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 2376147-37-2](/img/structure/B2455190.png)

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

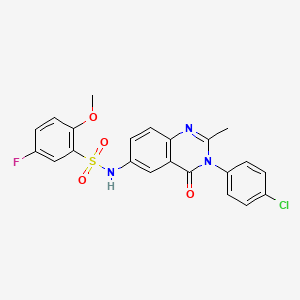

“6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound . It’s an analogue of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol”, which means they have similar structures .

Synthesis Analysis

The synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues was achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process used Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The yield was high and the chemoselectivity was excellent .Molecular Structure Analysis

The molecular structure of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is represented by the Inchi Code: 1S/C8H6BrNO/c9-8-4-1-5-6 (10-8)2-3-7 (5)11/h1,4H,2-3H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues involve the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis

The physical form of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Pharmaceutical and Antimicrobial Research

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is primarily utilized in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobial agents. Its application extends to the synthesis of plant protection agents, indicating its potential in agricultural sciences as well. Notably, this compound has been a topic of interest due to its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

Synthesis and Chemical Properties

The compound is involved in various synthetic routes, demonstrating its versatility in chemical synthesis. It can be prepared through methods such as acetylation, cyclization, and chlorination, leading to derivatives like 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine. This process, involving Sandmeyer bromination and catalytic hydrogenated dehalogenation, yields an overall output of about 61% (Zhao Xin-qi, 2007).

Green Chemistry Applications

In green chemistry, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved. This process uses Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, highlighting an environmentally friendly approach with high yield and excellent chemoselectivity (Lanhui Ren et al., 2015).

Novel Multicomponent Synthesis

A novel multicomponent condensation leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This process integrates malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, showcasing the compound's role in innovative chemical syntheses (I. V. Dyachenko et al., 2020).

Biological Activities

The compound displays various biological activities such as antiulcer and anticancer properties, making it a significant material in medical research. Different synthesis styles like thermal rearrangement and Friedlander condensation reaction contribute to exploring its biological potential (Chen Li-gong, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJPPILHRQNFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)N=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)

![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)